molecular formula C15H17F3O4SSi B13445208 1-Trimethylsilyl-7-methoxy-2-naphthyltriflate

1-Trimethylsilyl-7-methoxy-2-naphthyltriflate

Cat. No.: B13445208
M. Wt: 378.4 g/mol
InChI Key: LUHDMVXCFPQYSU-UHFFFAOYSA-N
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Description

1-Trimethylsilyl-7-methoxy-2-naphthyltriflate is an organic compound that features a trimethylsilyl group, a methoxy group, and a naphthyltriflate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Trimethylsilyl-7-methoxy-2-naphthyltriflate can be synthesized through a multi-step process involving the introduction of the trimethylsilyl group and the methoxy group onto a naphthalene derivative. The reaction typically involves the use of trimethylsilyl chloride and a base such as triethylamine to introduce the trimethylsilyl group. The methoxy group can be introduced using methanol and an acid catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Trimethylsilyl-7-methoxy-2-naphthyltriflate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts for Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4

Major Products Formed:

  • Substituted naphthyl derivatives
  • Oxidized products such as aldehydes and carboxylic acids
  • Coupled products with aryl or vinyl groups

Scientific Research Applications

1-Trimethylsilyl-7-methoxy-2-naphthyltriflate has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Trimethylsilyl-7-methoxy-2-naphthyltriflate exerts its effects is primarily through its ability to act as an electrophile in substitution reactions. The triflate group is a good leaving group, making the compound highly reactive towards nucleophiles. The trimethylsilyl group can also be removed under specific conditions, allowing for further functionalization of the molecule. The methoxy group can participate in oxidation and reduction reactions, providing additional versatility in chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-Trimethylsilyl-7-methoxy-2-naphthyltriflate is unique due to the combination of the trimethylsilyl, methoxy, and naphthyltriflate groups in a single molecule. This combination provides a high degree of reactivity and versatility in chemical synthesis, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H17F3O4SSi

Molecular Weight

378.4 g/mol

IUPAC Name

(7-methoxy-1-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate

InChI

InChI=1S/C15H17F3O4SSi/c1-21-11-7-5-10-6-8-13(22-23(19,20)15(16,17)18)14(12(10)9-11)24(2,3)4/h5-9H,1-4H3

InChI Key

LUHDMVXCFPQYSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2[Si](C)(C)C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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